alpha-D-fructuronic acid
Description
Alpha-D-fructuronic acid is a uronic acid derived from fructose, characterized by the presence of a carboxylic acid group at the C1 position in its furanose or pyranose form. Uronic acids, such as glucuronic and galacturonic acids, are critical in biochemical pathways, including detoxification, glycosaminoglycan synthesis, and plant cell wall formation. This article compares its hypothetical structure and properties with analogous compounds, drawing inferences from structurally related molecules.
Properties
Molecular Formula |
C6H10O7 |
|---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
(2S,3S,4S,5S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-6(12)4(9)2(8)3(13-6)5(10)11/h2-4,7-9,12H,1H2,(H,10,11)/t2-,3+,4+,6+/m1/s1 |
InChI Key |
PTCIWUZVDIQTOW-SYXVZTBSSA-N |
SMILES |
C(C1(C(C(C(O1)C(=O)O)O)O)O)O |
Isomeric SMILES |
C([C@]1([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O |
Canonical SMILES |
C(C1(C(C(C(O1)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between alpha-D-fructuronic acid (theoretical), ethyl alpha-D-fructofuranoside, and 1-phospho-alpha-D-glucuronic acid:
Key Research Findings
- Ethyl Alpha-D-Fructofuranoside: This compound, with a CAS number of 81024-99-9, is an ether derivative of fructose. Its molecular formula (C₈H₁₆O₆) and molar mass (208.21 g/mol) suggest reduced polarity compared to fructuronic acid due to the ethyl group . It is primarily used in synthetic chemistry for glycosylation studies.
- 1-Phospho-Alpha-D-Glucuronic Acid: A phosphorylated derivative of glucuronic acid, this molecule plays a role in glycosaminoglycan biosynthesis. Its phosphate group enhances solubility and reactivity, making it critical in hyaluronic acid production for skincare and joint health applications .
- This difference could lead to unique interactions in metabolic pathways or material science applications.
Q & A
Q. Table 1: Common Analytical Techniques for Structural Characterization
| Technique | Application | Key Parameters |
|---|---|---|
| NMR Spectroscopy | Stereochemical analysis | Chemical shifts, coupling constants |
| HPLC | Purity assessment, quantification | Retention time, peak area |
| Mass Spectrometry | Molecular weight confirmation | m/z ratio, fragmentation patterns |
What enzymatic pathways are utilized for synthesizing this compound?
Enzymatic synthesis often involves uronic acid dehydrogenases or isomerases, leveraging substrate-specific catalysis. For instance, glucose-fructose oxidoreductase can convert fructose derivatives into fructuronic acid under controlled pH (6.5–7.5) and temperature (30–37°C). Methodological considerations include optimizing cofactor regeneration (e.g., NAD+/NADH ratios) and preventing side reactions via kinetic monitoring .
How is this compound quantified in complex biological matrices?
Quantification requires sample pre-treatment (e.g., solid-phase extraction) to isolate the compound, followed by HPLC coupled with UV-Vis or refractive index detection. Calibration curves using spiked matrices (e.g., serum or plant extracts) ensure accuracy. Researchers must validate limits of detection (LOD) and quantification (LOQ) while accounting for matrix interference .
Advanced Research Questions
What experimental designs resolve contradictions in this compound’s reported bioactivity?
Contradictions in bioactivity (e.g., antioxidant vs. pro-oxidant effects) often stem from variations in assay conditions. Researchers should:
Q. Table 2: Common Pitfalls in Bioactivity Studies
| Issue | Mitigation Strategy |
|---|---|
| Variable assay conditions | Adopt OECD or WHO protocols for reproducibility |
| Confounding metabolites | Use HPLC-purified samples |
| Species-specific responses | Cross-validate in multiple models |
How can computational modeling predict this compound’s interaction with microbial enzymes?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model ligand-enzyme interactions. Key parameters include binding affinity (ΔG), hydrogen bonding patterns, and conformational stability. Researchers must validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
What methodological frameworks are optimal for comparative studies of this compound and its structural analogs?
Comparative studies should:
- Use PICO (Population, Intervention, Comparison, Outcome) to define scope (e.g., comparing antioxidant efficacy with glucuronic acid).
- Apply multivariate statistical analysis (e.g., ANOVA with post-hoc Tukey tests) to differentiate bioactivity.
- Include structural analogs (e.g., beta-D-fructuronic acid) to assess stereochemical influence .
How to address reproducibility challenges in this compound’s metabolic flux analysis?
Reproducibility issues arise from inconsistent tracer methods (e.g., ¹³C-labeling protocols). Solutions include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
